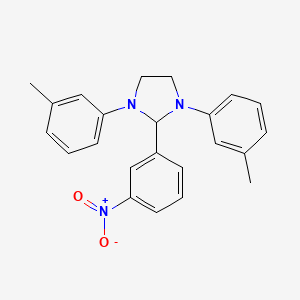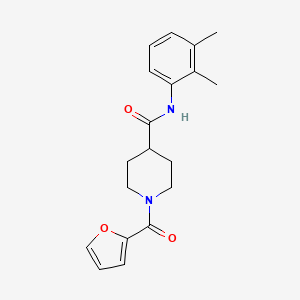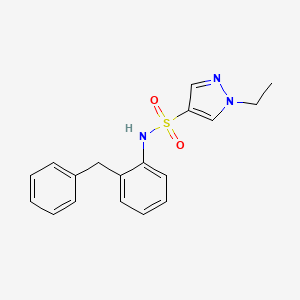![molecular formula C20H26N2O2S B5307225 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide, also known as MPPEB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in various diseases. MPPEB is a small molecule that can penetrate cell membranes and interact with specific targets in the body, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide involves its ability to interact with specific targets in the body, including enzymes, receptors, and signaling pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metabolism, as well as regulate the activity of specific receptors involved in glucose metabolism and neuronal function. Additionally, this compound has been shown to modulate specific signaling pathways involved in cancer cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target and disease context. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In diabetes, this compound has been shown to improve glucose uptake and utilization, as well as regulate insulin secretion and sensitivity. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, as well as enhance neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide for lab experiments include its small size, high purity, and well-defined mechanism of action. This compound can be easily synthesized and purified, making it a readily available tool for studying specific targets and pathways in vitro and in vivo. However, the limitations of this compound include its specificity and selectivity, as well as its potential off-target effects. This compound may not be effective against all types of cancer or all stages of disease, and its effects may be influenced by other factors in the body.
Direcciones Futuras
For 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide research include the development of more potent and selective analogs, as well as the investigation of its potential applications in other diseases and conditions. This compound may have therapeutic potential in other areas, such as inflammation, cardiovascular disease, and infectious diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, this compound represents a promising candidate for drug development and further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-(1-piperidinyl)phenylacetonitrile in the presence of a base, followed by the addition of ammonium hydroxide and subsequent purification. The final product is obtained as a white crystalline powder with high purity and yield.
Aplicaciones Científicas De Investigación
4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor progression. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by regulating glucose metabolism. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
Propiedades
IUPAC Name |
4-methyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-6-12-20(13-7-16)25(23,24)21-17(2)18-8-10-19(11-9-18)22-14-4-3-5-15-22/h6-13,17,21H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQTEUYEFZYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)
![2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5307151.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307158.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5307196.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)

![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)

![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)

